Defined Molecular Descriptors: Differentiating 2-(2-Chlorophenyl)-4-ethoxyquinazoline from its Closest Isomer
This compound is defined by a unique set of physicochemical descriptors. A key differentiator from its closest structural isomer, 4-[2-(4-chlorophenyl)ethoxy]quinazoline (CAS 124427-34-5), is its molecular arrangement. Both share the identical molecular formula (C16H13ClN2O) and weight (284.74 g/mol) . However, their InChIKeys and topological structures are fundamentally different, confirming they are distinct chemical entities with separate registrations in authoritative chemical databases [1]. This structural divergence is the primary basis for expecting different biological interactions.
| Evidence Dimension | Molecular Identity and Isomerism |
|---|---|
| Target Compound Data | InChIKey: QSZNJWPLWVWRMO-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-[2-(4-chlorophenyl)ethoxy]quinazoline (CAS 124427-34-5), a positional isomer with identical molecular formula and weight. |
| Quantified Difference | Distinct InChIKey string, indicating a unique chemical identity and structure. |
| Conditions | Database comparison via PubChem and ChemSrc. |
Why This Matters
Procuring the correct isomer is critical for research reproducibility, as even minor changes in substituent position or linkage can abolish or drastically alter desired biological activity.
- [1] PubChem. Substance Record for CAS 59524-97-9. Legacy ID 16033367. National Center for Biotechnology Information. View Source
